Cas no 941904-82-1 (2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide)

2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide 化学的及び物理的性質
名前と識別子
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- 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide
- 2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- F2267-0329
- 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide
- AKOS024634029
- 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- VU0490597-1
- 941904-82-1
-
- インチ: 1S/C22H27ClN2O4S/c1-29-20-9-5-17(6-10-20)13-14-24-22(26)16-19-4-2-3-15-25(19)30(27,28)21-11-7-18(23)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,24,26)
- InChIKey: IJWPFURFNSMWOX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)S(N1CCCCC1CC(NCCC1C=CC(=CC=1)OC)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 450.1380062g/mol
- どういたいしつりょう: 450.1380062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2267-0329-4mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-5mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-30mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-50mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-2μmol |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-100mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-20mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-10mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-2mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2267-0329-25mg |
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
941904-82-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamideに関する追加情報
Comprehensive Overview of 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide (CAS No. 941904-82-1)
The compound 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide (CAS No. 941904-82-1) is a sophisticated sulfonamide-based derivative with significant potential in pharmaceutical research and medicinal chemistry. Its unique structure, featuring a piperidine core, 4-chlorobenzenesulfonyl moiety, and 4-methoxyphenyl ethylacetamide side chain, makes it a subject of interest for researchers exploring bioactive molecules and drug discovery.
In recent years, the demand for sulfonamide derivatives has surged due to their versatility in targeting enzyme inhibition and receptor modulation. This compound, with its chlorobenzenesulfonyl group, is particularly relevant in studies involving anti-inflammatory and central nervous system (CNS) applications. Researchers are increasingly investigating its potential interactions with G-protein-coupled receptors (GPCRs), a hot topic in neuroscience and pharmacology.
The piperidine ring in 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide is a common scaffold in CNS-active drugs, which aligns with current trends in neurodegenerative disease research. With the rise of Alzheimer's and Parkinson's studies, this compound's structural features may offer insights into neuroprotective mechanisms. Its 4-methoxyphenyl component also suggests potential antioxidant properties, a key area in aging-related research.
From a synthetic chemistry perspective, the compound's sulfonamide linkage and acetamide tail provide opportunities for structure-activity relationship (SAR) studies. These are critical for optimizing drug-like properties, such as bioavailability and metabolic stability, which are frequently searched topics in pharmaceutical development forums. The presence of the chloro and methoxy substituents further enhances its relevance in medicinal chemistry optimization.
In the context of computational chemistry, 941904-82-1 has garnered attention for molecular docking simulations. Researchers are leveraging AI-driven drug design tools to predict its binding affinities with targets like serotonin receptors or ion channels, addressing common queries about in silico screening efficiency. This aligns with the growing interest in machine learning applications for compound prioritization.
The compound's physicochemical properties, including logP and hydrogen bond acceptors/donors, make it a candidate for lead compound development. These metrics are frequently discussed in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies, a trending topic in preclinical research. Its balanced lipophilicity and polar surface area suggest potential for blood-brain barrier penetration, a critical factor in CNS drug design.
As the pharmaceutical industry shifts toward targeted therapies, 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-2-(4-methoxyphenyl)ethylacetamide represents a promising scaffold for selective inhibitor development. Its dual aromatic and heterocyclic features cater to the demand for multifunctional drugs, a recurring theme in precision medicine discussions. This positions the compound as a valuable asset for high-throughput screening campaigns.
In summary, CAS No. 941904-82-1 exemplifies the intersection of traditional medicinal chemistry and modern drug discovery technologies. Its structural complexity and functional group diversity address pressing questions in hit-to-lead optimization, therapeutic targeting, and computational prediction, making it a compound of enduring relevance in biomedical research.
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